GW-1100 is a synthetic compound primarily recognized as an antagonist of the G protein-coupled receptor 40, which is involved in various physiological processes, including insulin secretion and inflammation. This compound has garnered interest in pharmacological research due to its potential implications in metabolic disorders and cardiovascular diseases.
GW-1100 is classified under the category of free fatty acid receptor antagonists. It specifically inhibits the activity of G protein-coupled receptor 40 (also known as GPR40), which is activated by free fatty acids and eicosanoids, influencing various cellular responses.
The synthesis of GW-1100 involves multiple steps typical of organic synthesis protocols. The compound can be synthesized through a combination of chemical reactions that may include alkylation and acylation processes. Specific methodologies are often proprietary, but general techniques such as chromatography are utilized for purification to isolate GW-1100 from by-products.
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is common to confirm the structure and purity of the synthesized compound.
GW-1100 has a complex molecular structure characterized by specific functional groups that enable its interaction with G protein-coupled receptor 40. The detailed structural formula includes multiple aromatic rings and heteroatoms, which contribute to its biological activity.
The molecular formula for GW-1100 is , with a molecular weight of approximately 320.37 g/mol. Its structural representation can be depicted using chemical drawing software or databases that provide visualizations of three-dimensional conformations.
GW-1100 participates in various chemical reactions primarily related to its function as a receptor antagonist. It can undergo hydrolysis under certain conditions, leading to the formation of inactive metabolites.
The stability of GW-1100 in biological systems has been studied, indicating its potential degradation pathways when exposed to enzymatic activity or extreme pH conditions. Understanding these reactions is crucial for determining its pharmacokinetic properties.
GW-1100 functions by binding to G protein-coupled receptor 40, inhibiting its activation by endogenous ligands such as free fatty acids. This blockade alters downstream signaling pathways associated with metabolic regulation and inflammatory responses.
Research indicates that GW-1100 effectively inhibits the stimulation caused by agonists like GW9508 and eicosanoids in various cellular models. For instance, studies have shown that at concentrations around 10 µM, GW-1100 significantly reduces calcium influx mediated by G protein-coupled receptor 40 activation .
GW-1100 is typically presented as a solid at room temperature with a melting point that may vary based on purity and formulation. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. It has been characterized using various analytical techniques to confirm its identity and assess its stability over time.
GW-1100 serves primarily as a research tool in pharmacology to study the functions of G protein-coupled receptor 40. Its applications include:
GW-1100 (ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxopyrimidin-1-yl]benzoate) is a potent and selective small-molecule antagonist of the free fatty acid receptor 1 (FFAR1/GPR40). This receptor belongs to the G protein-coupled receptor (GPCR) family and is activated by medium-to-long-chain fatty acids, leading to intracellular calcium mobilization via Gαq/11 protein coupling. GW-1100 competitively inhibits agonist-induced GPR40 activation by binding to an allosteric site distinct from the endogenous fatty acid binding pocket. This antagonism prevents downstream signaling events, including phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent release of calcium from endoplasmic reticulum stores [1] [7].
Table 1: Pharmacodynamic Profile of GW-1100 in Cellular Models
Agonist | Cell Line | pIC₅₀ of GW-1100 | Maximal Inhibition (%) | Key Pathway Affected |
---|---|---|---|---|
GW9508 | HEK293/GPR40 | 5.99 ± 0.03 | 98 ± 2 | Ca²⁺ mobilization |
Linoleic acid | MIN6 β-cells | 5.99 ± 0.06 | 62 ± 4 | Insulin secretion |
Oleic acid | CHO-K1/GPR40 | 5.80 ± 0.12 | 94 ± 3 | Ca²⁺ influx |
DHA | Mouse brain | Not reported | Complete reversal | Pain sensitization |
Data compiled from [1] [2] [7].
In MIN6 pancreatic β-cells, GW-1100 (10 μM) fully reverses GW9508-potentiated glucose-stimulated insulin secretion but only partially attenuates linoleic acid-induced secretion (~40% inhibition). This differential effect highlights the compound’s ability to disrupt synthetic agonist binding more effectively than endogenous ligands, likely due to alternate binding kinetics or residual fatty acid metabolism pathways [7]. Chronic studies in mice demonstrate that GW-1100 exacerbates stress-induced pain prolongation by suppressing GPR40-mediated neuroprotective signaling, confirming its central nervous system activity [1] [6].
GW-1100 exhibits high-affinity binding to GPR40 with a pIC₅₀ of 6.9 (≈130 nM) in recombinant systems. Structural analyses reveal non-competitive antagonism characterized by:
Table 2: Structural Determinants of GW-1100 Binding to GPR40
Structural Element | Target Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Pyrimidinone core | Asn244 | Hydrogen bonding | Stabilizes inactive state |
Fluorophenylthioether | Leu258/Val261 | Hydrophobic packing | Blocks Gαq coupling |
Ethyl benzoate | Lipid bilayer | Solubility anchor | Enhances membrane access |
Ethoxypyrimidine | Phe237 | π-π stacking | Prevents receptor activation |
Based on mutagenesis and docking studies [5] [9] [10].
Kinetic dissociation assays show GW-1100 has a slow off-rate (t₁/₂ >60 min), contributing to sustained receptor blockade. This prolonged binding is exploited experimentally to investigate chronic GPR40 inactivation in disease models like neuropathic pain and metabolic disorders [1] [6].
GW-1100 demonstrates exceptional selectivity for GPR40 over the structurally related fatty acid receptor GPR120 (FFAR4):
Table 3: Selectivity Profile of GW-1100 Across Lipid-Activated Receptors
Receptor | Type | Ligand Tested | Activity of GW-1100 (10 μM) | Assay System |
---|---|---|---|---|
GPR40 (FFAR1) | Long-chain FFA | GW9508/Linoleic acid | Full inhibition | Ca²⁺ mobilization |
GPR120 (FFAR4) | Long-chain FFA | GW9508/α-Linolenic acid | No effect | β-Arrestin recruitment |
GPR43 (FFA2) | Short-chain FFA | Acetate | <10% inhibition | cAMP inhibition |
GPR41 (FFA3) | Short-chain FFA | Propionate | <5% inhibition | [³⁵S]GTPγS binding |
PPARγ | Nuclear receptor | Rosiglitazone | Not detected | Transcriptional activation |
Data derived from [4] [6] [7].
This selectivity enables precise interrogation of GPR40-specific functions. For example, in enteroendocrine STC-1 cells, GW-1100 blocks GPR40-mediated reductions in ghrelin secretion without affecting GPR120-dependent GLP-1 release [4] [6]. Similarly, in cancer proliferation studies, GW-1100 reverses GPR40-driven motility in colon carcinoma cells but does not alter GPR120-mediated angiogenic switching [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7